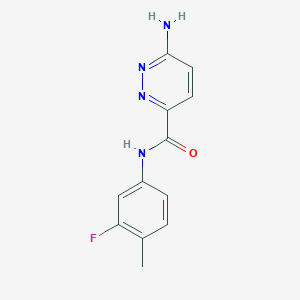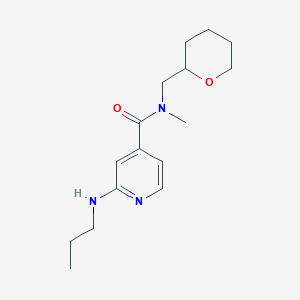
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide, also known as CPP or CNQX, is a chemical compound that is widely used in scientific research. CPP is a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding site and preventing the binding of glutamate, the receptor's natural ligand. This inhibition of the AMPA receptor leads to a decrease in synaptic transmission and a reduction in synaptic plasticity.
Biochemical and Physiological Effects
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. Additionally, N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide in lab experiments is its high potency and selectivity for the AMPA receptor. Additionally, N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide is readily available and relatively inexpensive. However, one limitation of using N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research involving N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide. One area of interest is the development of new drugs that target the AMPA receptor for the treatment of neurodegenerative diseases. Additionally, studies are needed to further understand the mechanisms of N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide-induced apoptosis and its potential as an anti-cancer agent. Finally, research is needed to investigate the potential of N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide as a therapeutic agent for the treatment of inflammation and other diseases.
Métodos De Síntesis
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide can be synthesized by reacting 2-cyanopropylamine with 2-(bromomethyl)-4-methylpyridine in the presence of a base, followed by reaction with propylamine and then carboxylic acid. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide is commonly used in scientific research to study the role of the AMPA receptor in synaptic plasticity, learning, and memory. N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide is also used to investigate the mechanisms of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide is used in the development of new drugs that target the AMPA receptor.
Propiedades
IUPAC Name |
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-4-6-16-13-8-12(5-7-17-13)14(19)18(3)10-11(2)9-15/h5,7-8,11H,4,6,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEVUFGMLCFWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=CC(=C1)C(=O)N(C)CC(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554846.png)
![3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7554867.png)
![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)
